

Fluoroantimonic Acid: A Technical Guide to the World's Strongest Superacid

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Compound of Interest

Compound Name: *fluoroantimonic acid*

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroantimonic acid (HSbF_6) stands as the most potent superacid known, exhibiting an acidity billions of times greater than that of pure sulfuric acid. This technical guide provides an in-depth exploration of its fundamental properties, synthesis, and reactivity. It is designed to serve as a core resource for professionals in research and development who require a detailed understanding of this exceptionally powerful chemical agent. The guide includes structured data tables for key quantitative properties, detailed experimental methodologies, and process diagrams to elucidate its complex chemistry and handling requirements.

Fundamental Properties

Fluoroantimonic acid is not a single, discrete compound but rather a complex mixture formed by combining hydrogen fluoride (HF) and antimony pentafluoride (SbF_5).^{[1][2]} Its extraordinary acidity stems from the interaction between the Brønsted acid (HF) and the potent Lewis acid (SbF_5).

Chemical Structure and Composition

The reaction between hydrogen fluoride and antimony pentafluoride is exothermic and establishes a complex equilibrium.^[3] While often represented by the simplified formula HSbF_6 , the actual speciation is far more intricate. The primary reaction involves the sequestration of

the fluoride ion from HF by SbF₅ to form the extremely stable and weakly coordinating hexafluoroantimonate anion (SbF₆⁻).^[3] This frees the proton, which is then solvated by other HF molecules, leading to the formation of the fluoronium ion (H₂F⁺), the primary Brønsted acid in the system.^[4]

The overall simplified equilibrium is:



Spectroscopic analysis reveals a mixture of various cationic and anionic species.^[4] At higher concentrations of the Lewis acid, larger polyatomic anions such as heptafluorodiantimonate (Sb₂F₁₁⁻) and even Sb₄F₂₁⁻ are formed, which are even weaker bases than SbF₆⁻, further enhancing the acidity of the medium.^{[4][5]}

Acidity: The Hammett Function

The acidity of superacids is too extreme to be measured on the conventional pH scale. Instead, the Hammett acidity function (H₀) is used.^{[6][7]} This scale measures a substance's ability to protonate a weak indicator base and is defined by the equation:

$$H_0 = \text{pK}(\text{BH}^+) - \log\left(\frac{[\text{BH}^+]}{[\text{B}]}\right) \text{[6]}$$

Where B is the weak indicator base and BH⁺ is its conjugate acid.^[6] For reference, 100% sulfuric acid has an H₀ of -12.^[7] **Fluoroantimonic acid** is the strongest known superacid, with H₀ values that depend on the ratio of HF to SbF₅.^[4] A 1:1 mixture can produce an acid with an estimated H₀ value as low as -28, while some sources report values as low as -31.3.^{[2][3]} It is estimated to be up to 2 x 10¹⁹ times stronger than 100% sulfuric acid.^[8]

Physical and Chemical Properties

Fluoroantimonic acid is a colorless, fuming liquid that is extremely corrosive and reactive.^[9] It reacts explosively with water and dissolves glass and nearly all organic compounds.^[10] Due to its high reactivity, it must be stored in containers made of polytetrafluoroethylene (PTFE or Teflon).^[4] Upon heating to 40 °C, it decomposes, releasing toxic hydrogen fluoride gas.^[10]

Data Presentation

The quantitative properties of **fluoroantimonic acid** are summarized in the tables below for clear reference and comparison.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Citations
Molecular Formula	HSbF ₆ (simplified)	[3]
Appearance	Colorless, fuming liquid	[9]
Density	2.885 g/cm ³	[4]
Decomposition Temp.	40 °C (104 °F)	[10]
Solubility	Reacts violently with water. Soluble in SO ₂ ClF.	[11]
Primary Hazards	Extremely corrosive, toxic, reacts violently with water.	[10]

Table 2: Hammett Acidity Function (H₀) for HF:SbF₅ Systems

Lewis Acid Concentration	-H ₀ Value (approx.)	Comparative Strength	Citations
100% H ₂ SO ₄	12.0	Reference Superacid	[7]
100% HF	15.1	Stronger than H ₂ SO ₄	[4]
HF with 5 mol% SbF ₅	21.0	~1,000,000x stronger than H ₂ SO ₄	[5]
Magic Acid (HSO ₃ F-SbF ₅)	23.0	One of the strongest superacids	[6]
HF with >50 mol% SbF ₅	>26	Approaching maximum known acidity	[5]
Fluoroantimonic Acid	-28 to -31.3	Strongest known superacid	[2][3]

Experimental Protocols

Handling and synthesizing **fluoroantimonic acid** requires highly specialized equipment and adherence to the most stringent safety protocols. The following are representative methodologies based on established principles.

Synthesis of Fluoroantimonic Acid (Representative Protocol)

This procedure must be conducted by highly trained personnel within a specialized laboratory environment.

- Objective: To prepare **fluoroantimonic acid** by the reaction of anhydrous hydrogen fluoride (AHF) and antimony pentafluoride (SbF_5).
- Materials & Equipment:
 - An all-PTFE or PFA (perfluoroalkoxy) vacuum line and reaction vessel. Glassware cannot be used.
 - High-purity, anhydrous hydrogen fluoride (AHF).
 - High-purity antimony pentafluoride (SbF_5).
 - A compatible cold bath (e.g., liquid nitrogen or dry ice/acetone).
 - Inert gas supply (e.g., dry argon or nitrogen).
 - Specialized personal protective equipment (PPE), including a full-face shield, acid-resistant gloves (e.g., neoprene over nitrile), and a full-body acid-resistant suit. Work must be performed in a high-performance fume hood.
- Procedure:
 - The entire apparatus must be rigorously dried and purged with an inert gas to remove all traces of moisture.
 - The PTFE reaction vessel is cooled in the cold bath to approximately $-78\text{ }^\circ\text{C}$.

- A known quantity of liquid SbF_5 is transferred to the cooled reaction vessel under an inert atmosphere.
- Anhydrous HF is then slowly condensed into the reaction vessel containing the SbF_5 . The ratio of HF to SbF_5 can be controlled to achieve the desired acidity.^[12] The reaction is exothermic and must be performed slowly with efficient cooling to prevent a runaway reaction.^[3]
- The mixture is allowed to stir gently at low temperature as the HF condenses. The resulting clear, colorless liquid is **fluoroantimonic acid**.
- The acid is typically generated and used in situ for subsequent reactions to avoid the hazards of storage and transfer.^[11]

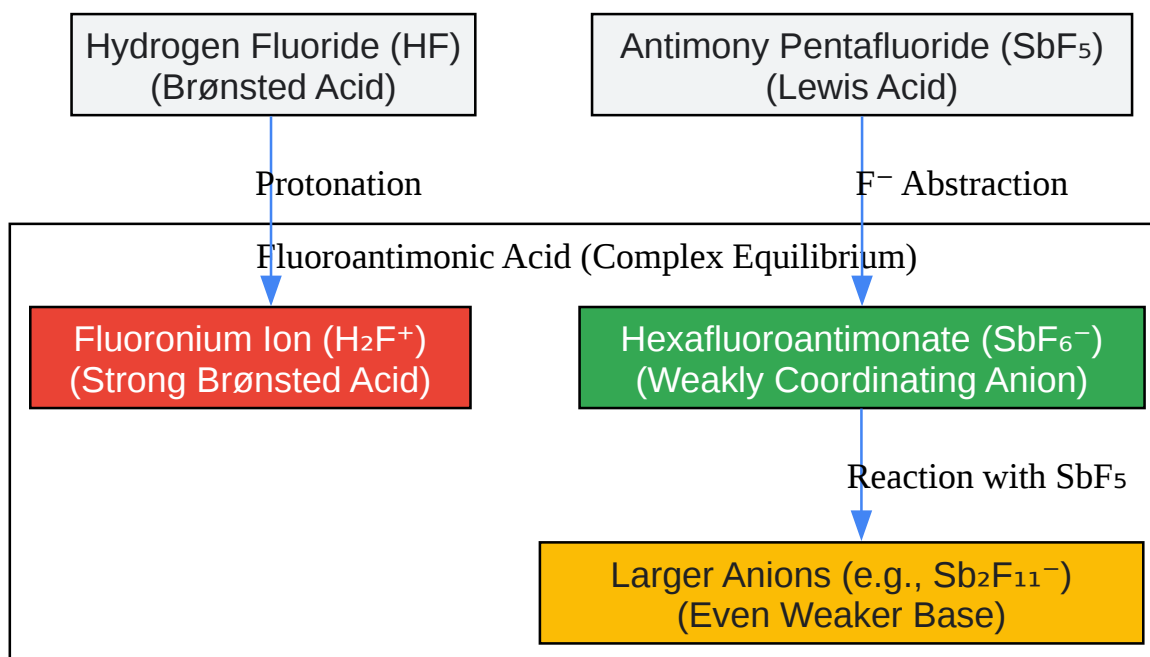
Measurement of Hammett Acidity Function (H_0) (Methodology)

- Objective: To determine the H_0 of a superacid sample using UV-Visible spectrophotometry.
- Principle: A very weak base (indicator) of a known $\text{pK}(\text{BH}^+)$ is added to the superacid. The ratio of its protonated form (BH^+) to its unprotonated form (B) is measured spectroscopically, and H_0 is calculated.^[6]
- Materials & Equipment:
 - UV-Visible spectrophotometer.
 - Inert cuvettes (e.g., quartz, though it will be etched over time; specialized sapphire or PTFE cells are preferred).^[9]
 - A series of weakly basic indicators (e.g., various nitroaromatics like 2,4,6-trinitroaniline).^[13]
 - An inert solvent compatible with the superacid (e.g., SO_2ClF).^[11]
- Procedure:

- Prepare a stock solution of the chosen indicator in the inert solvent.
- In a controlled, inert, and anhydrous environment (e.g., a glovebox), add a precise amount of the superacid to the inert solvent.
- Add a small aliquot of the indicator stock solution to the superacid solution.
- Quickly transfer the solution to the cuvette and acquire the UV-Visible spectrum.
- Identify the absorbance peaks corresponding to the unprotonated base (B) and the protonated conjugate acid (BH⁺).
- Calculate the ratio of concentrations [BH⁺]/[B] from the measured absorbances using the Beer-Lambert law.
- Calculate the Hammett acidity function using the formula: $H_0 = \text{pK}(\text{BH}^+) - \log([\text{BH}^+]/[\text{B}])$.^[6]

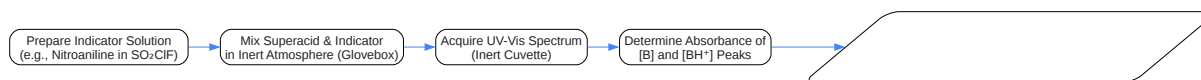
Mandatory Visualizations

The following diagrams illustrate key processes related to **fluoroantimonic acid**.



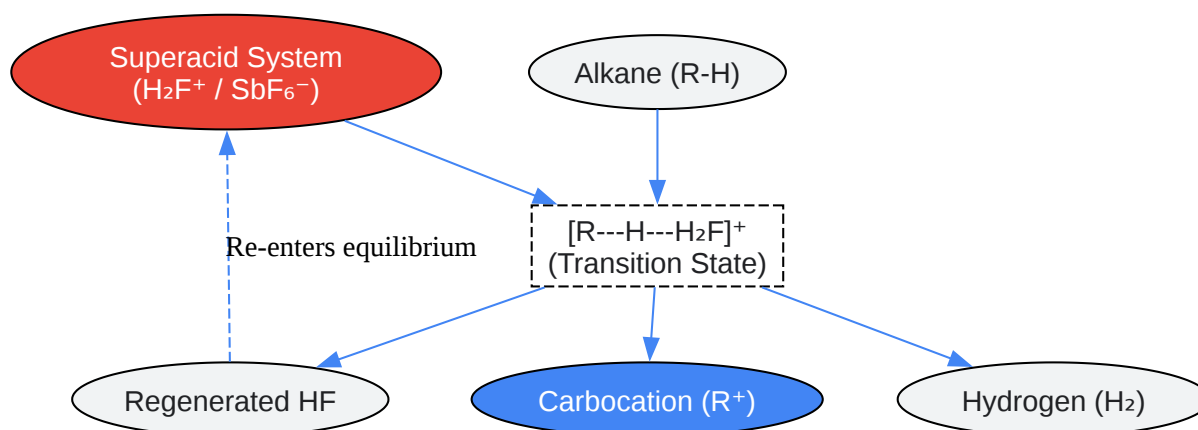
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Caption: Synthesis and chemical equilibrium of **fluoroantimonic acid**.



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Caption: Experimental workflow for Hammett acidity (H_0) measurement.



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Caption: Catalytic protonation of an alkane by **fluoroantimonic acid**.

Reactivity and Applications

The extreme proton-donating capability of **fluoroantimonic acid** allows for chemical transformations that are impossible in conventional acidic media.

Protonation of Extremely Weak Bases

Fluoroantimonic acid can protonate nearly all organic compounds, including exceptionally weak bases like alkanes.^[4] This ability is pivotal for generating and studying carbocations,

which are typically transient intermediates.[6] For example, it reacts with isobutane and neopentane to remove H₂ and methane, respectively, forming the stable tert-butyl cation:[4][14]

- $(\text{CH}_3)_3\text{CH} + \text{H}^+ \rightarrow (\text{CH}_3)_3\text{C}^+ + \text{H}_2$
- $(\text{CH}_3)_4\text{C} + \text{H}^+ \rightarrow (\text{CH}_3)_3\text{C}^+ + \text{CH}_4$

Applications in Catalysis and Industry

Its powerful catalytic activity is exploited in the petrochemical industry for processes such as alkane isomerization, alkylation, and cracking.[15][16] These reactions are fundamental to producing high-octane gasoline and other valuable hydrocarbons.[6] The ability to activate methane has opened new avenues in hydrocarbon chemistry, transforming relatively inert molecules into useful products.[5]

Role in Research and Drug Development

In a research context, **fluoroantimonic acid** is an invaluable tool for studying reaction mechanisms and the structure of highly electrophilic species.[10] For drug development professionals, its significance lies in its potential to facilitate the synthesis of complex molecular frameworks.[8] Many pharmaceutical compounds possess intricate stereochemistry and functional group arrangements. Superacid-catalyzed reactions can enable novel carbon-carbon bond formations and skeletal rearrangements that are difficult to achieve with standard reagents.[4] While its direct use in pharmaceutical manufacturing is limited by its hazardous nature and cost, it serves as a powerful tool in route scouting and the synthesis of advanced intermediates where conventional methods fail.[17]

Safety and Handling

Fluoroantimonic acid is one of the most dangerous substances handled in a laboratory and poses multiple, severe hazards.

- **Extreme Corrosivity:** It will destroy most materials, including glass, metals, and plastics. Only fluorinated polymers like PTFE are resistant.[4]
- **Reactivity:** It reacts violently and explosively on contact with water.[10] It will react with virtually all solvents, with few exceptions like sulfuryl chloride fluoride (SO₂ClF).[11]

- Toxicity: It is highly toxic upon ingestion, inhalation, or skin contact. Its fumes are composed of highly toxic and corrosive HF and antimony compounds.[10]
- Required Precautions: All work must be conducted in a specialized, high-performance fume hood by at least two properly trained individuals. Anhydrous conditions are mandatory.[2] Full personal protective equipment, including a chemical-resistant suit, face shield, and specialized gloves, is essential.[18] An emergency response plan, including access to calcium gluconate for HF burns, must be in place.

Conclusion

Fluoroantimonic acid represents the pinnacle of Brønsted acidity. Its fundamental properties, born from the synergy between hydrogen fluoride and antimony pentafluoride, enable the protonation of the weakest bases and drive chemical reactions unattainable in other media. While its extreme reactivity and hazardous nature demand the utmost respect and specialized handling, its utility in catalysis, organic synthesis, and fundamental chemical research is unparalleled. For scientists and researchers, a thorough understanding of this superacid opens a window into the chemistry of highly reactive intermediates and provides a powerful, albeit challenging, tool for molecular innovation.

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